Phenicin

Description

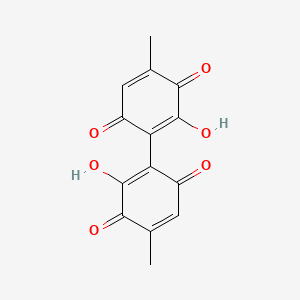

Structure

3D Structure

Properties

CAS No. |

128-68-7 |

|---|---|

Molecular Formula |

C14H10O6 |

IUPAC Name |

3-hydroxy-2-(2-hydroxy-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-5-methylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C14H10O6/c1-5-3-7(15)9(13(19)11(5)17)10-8(16)4-6(2)12(18)14(10)20/h3-4,19-20H,1-2H3 |

SMILES |

CC1=CC(=O)C(=C(C1=O)O)C2=C(C(=O)C(=CC2=O)C)O |

Origin of Product |

United States |

Structural Elucidation and Advanced Chemical Features of Phenicin

Advanced Spectroscopic Techniques for Phenicin Structure Determination

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment (if applicable)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique widely employed for the determination of the absolute configuration of chiral molecules mdpi.comamazon.comresearchgate.netnih.gov. It measures the differential absorption of left- and right-circularly polarized light by a sample, with distinct, mirror-image spectra observed for enantiomers amazon.comresearchgate.netkhwarizmi.org. The sign and shape of an ECD spectrum are sensitive to both the absolute configuration and the molecular conformation of a chiral compound mdpi.comamazon.comresearchgate.net. Theoretical calculations, particularly using time-dependent density functional theory (TDDFT), are often used to predict ECD spectra, which are then compared with experimental data to assign absolute configuration nih.gov.

However, this compound is an achiral compound, meaning it lacks chirality and does not possess defined stereocenters ijrpr.comrsc.org. Consequently, this compound does not exhibit optical activity or circular dichroism, rendering ECD spectroscopy inapplicable for the assignment of its absolute configuration ijrpr.comrsc.org.

Single-Crystal X-ray Diffraction Analysis (if available)

Single-crystal X-ray diffraction (SC-XRD) analysis is a fundamental and highly precise non-destructive analytical technique used to determine the three-dimensional atomic and molecular structure of crystalline substances amazon.comresearchgate.netkhwarizmi.orguh.eduunimore.itmdpi.comresearchgate.netcambridge.org. This method provides detailed information about the internal lattice, including unit cell dimensions, bond lengths, bond angles, and the precise positions of atoms within the crystal amazon.comresearchgate.netkhwarizmi.orguh.eduunimore.itmdpi.comresearchgate.netcambridge.org. It is considered the gold standard for structure determination in chemistry unimore.it.

Stereochemical Aspects and Isomeric Forms of this compound

The stereochemical aspects of a molecule pertain to the three-dimensional arrangement of its atoms in space. This includes considerations of chirality, stereocenters, and the existence of various isomeric forms such as enantiomers and diastereomers.

This compound is characterized as an achiral compound ijrpr.comrsc.org. This means that its molecular structure possesses elements of symmetry that make it superimposable on its mirror image. Consistent with its achiral nature, this compound has no defined stereocenters ijrpr.comrsc.org. As a direct consequence of its achirality, this compound does not exhibit stereoisomeric forms such as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images of each other). Therefore, discussions of absolute configuration or the presence of multiple stereoisomers are not applicable to this compound.

Biosynthetic Pathways and Microbial Production of Phenicin

Elucidation of Phenicin Biosynthetic Routes

Regulatory Mechanisms of this compound Biosynthesis Gene Expression

The production of this compound in Penicillium species is significantly influenced by environmental factors, particularly the concentration of carbon sources in the growth medium. This carbon-dependent induction of this compound production has been termed the "phoenicin switch." wikipedia.orgresearchgate.net

While the precise regulatory mechanisms governing the expression of the this compound biosynthetic gene cluster (BGC) are still under investigation, general principles of secondary metabolite regulation in Penicillium species provide insight. Fungal secondary metabolism is controlled by complex regulatory networks responsive to various factors, including ambient pH, carbon source availability, amino acid levels, and nitrogen concentrations. Global transcriptional regulators, such as LaeA (loss of aflR expression-A), are known to influence the expression of multiple BGCs in filamentous fungi, either activating or repressing them. However, specific details regarding the direct transcriptional factors or DNA elements that govern the this compound BGC remain to be fully elucidated. The identification and characterization of the this compound BGC are considered crucial for a deeper understanding of its regulatory control. wikipedia.org

Optimization of this compound Production in Microbial Cultures

Optimizing cultivation parameters is critical for enhancing this compound yield in microbial systems. Research has focused on manipulating various aspects of the growth medium and culture conditions.

Influence of Carbon Source and Concentration on this compound Yield

The carbon source and its concentration play a pivotal role in this compound production. Studies have shown that sucrose (B13894) is a highly effective carbon source for this compound biosynthesis in Penicillium phoeniceum. wikipedia.orgresearchgate.net

Table 1: Influence of Carbon Source on this compound Yield

| Carbon Source (Supplement) | Host Strain | Medium Base | Concentration (g/L) | This compound Yield (g/L) | Purity (%) | Source |

| Sucrose | Penicillium phoeniceum | CY | 92.87 (optimal) | 4.94 ± 0.56 | 71.91 | wikipedia.orgresearchgate.net |

| Mannitol (B672) | Penicillium atrosanguineum | YES30 | 60 | 1.77 ± 0.19 | N/A | wikipedia.org |

| Lactose | Penicillium atrosanguineum | YES30 | 60 | Activated production | N/A | wikipedia.org |

| Glucose | Penicillium atrosanguineum | YES30 | 60 | Activated production | N/A | wikipedia.org |

| Glycerol | Penicillium atrosanguineum | YES30 | 60 | Activated production | N/A | wikipedia.org |

Note: N/A indicates data not available in the provided sources.

High sucrose concentrations, specifically around 92.87 g/L in a Czapek yeast autolysate broth (CY)-based medium, have been shown to activate this compound production significantly in P. phoeniceum. wikipedia.orgresearchgate.net While sucrose was highly effective for P. phoeniceum, mannitol supplementation to YES30 medium resulted in the highest yield for P. atrosanguineum. wikipedia.org

Fermentation Parameters and Culture Conditions Affecting this compound Accumulation

Beyond carbon source, other fermentation parameters and culture conditions are crucial for maximizing this compound accumulation. Microbial fermentation processes typically involve the optimization of temperature, pH, dissolved oxygen concentration, and agitation.

For this compound production by Penicillium phoeniceum, specific parameters have been investigated:

Table 2: Optimized Fermentation Parameters for this compound Production

| Parameter | Condition (for P. phoeniceum on CY90) | Resulting this compound Yield (g/L) | Source |

| Incubation Time | 7 days | 4.94 ± 0.56 | sci-hub.se |

| Medium Volume | 50 mL in 0.5-L flasks | 4.94 ± 0.56 | sci-hub.se |

| Shaking Speed | 150 rpm | Optimal for production | sci-hub.se |

| Culture Type | Surface cultures | Used for assessment | wikipedia.org |

Studies have shown that this compound production is highest after 7 days of incubation for P. phoeniceum when grown in 50 mL of CY90 medium in 0.5-L flasks. sci-hub.se The use of surface cultures and a shaking speed of 150 rpm were also noted as conditions for assessing this compound production. wikipedia.orgsci-hub.se

Strategies for Enhanced this compound Production

To further enhance this compound production beyond optimized fermentation conditions, genetic and metabolic engineering strategies are considered. The identification of the this compound biosynthetic gene cluster (BGC) is a key step that would enable advanced engineering approaches. wikipedia.org

Potential strategies include:

Promoter Exchange: Modifying the strength of promoters controlling this compound biosynthetic genes to increase gene expression. wikipedia.org

Heterologous Expression: Transferring the this compound BGC into a more robust or higher-yielding host microorganism for improved production. wikipedia.org

Metabolic Engineering: This broader approach involves rationally altering metabolic pathways within the producing organism to redirect carbon flux towards this compound biosynthesis, minimize competing pathways, or enhance precursor availability.

The high concentration (around 5 g/L) achieved with wild-type fungal strains suggests significant potential for even higher production through these advanced optimization methods. wikipedia.org

Comparative Analysis of this compound Biosynthesis with Related Polyketides and Quinones

This compound is structurally characterized as a dibenzoquinone. wikipedia.orgresearchgate.net This places it within the broader class of quinones, which are conjugated cyclic diketones often derived from the oxidation of phenolic compounds.

Polyketides represent a diverse group of natural products, predominantly synthesized by polyketide synthases (PKSs) from simple acyl building blocks like acetate. sci-hub.se Many fungal secondary metabolites, including various quinones, are known to be polyketide-derived. Given that this compound is a fungal quinone, its biosynthesis is hypothesized to follow a polyketide-like pathway leading to benzoquinone monomers, which then undergo dimerization. wikipedia.org

In contrast, phenazines, another class of nitrogen-containing heterocyclic compounds, are primarily bacterial secondary metabolites. Their biosynthesis typically proceeds via the shikimate pathway, a distinct metabolic route from polyketide synthesis. While both this compound and phenazines are aromatic compounds with biological activities, their distinct microbial origins (fungal vs. bacterial) and proposed biosynthetic pathways (polyketide-like for this compound vs. shikimate for phenazines) highlight fundamental differences in their chemical genesis.

Chemical Synthesis and Structural Modification of Phenicin

Total Synthetic Strategies for Phenicin and Its Core Scaffold

The construction of the this compound molecule, a substituted 2,2'-bi-p-benzoquinone, requires careful strategic planning to achieve the desired substitution pattern and overcome the inherent reactivity of the quinone moieties.

A logical retrosynthetic analysis of this compound (Structure 1 ) would disconnect the molecule at the C2-C2' bond, which links the two quinone rings. This leads to two identical hydroxy-p-benzoquinone monomers (2 ). This disconnection simplifies the complex dimeric structure into a more manageable monomeric precursor. The synthesis would then focus on the preparation of this key intermediate and a subsequent oxidative coupling reaction.

Further disconnection of the monomeric precursor (2 ) could involve the introduction of the hydroxyl and methyl groups onto a p-benzoquinone ring (3 ). This could be achieved through various aromatic substitution and oxidation reactions from simpler starting materials like toluene (B28343) or cresol.

Figure 1: Retrosynthetic Analysis of this compound

The pivotal step in the synthesis of the this compound scaffold is the formation of the C-C bond between the two quinone rings. Oxidative coupling of substituted phenols or hydroquinones is a common method for creating such linkages. Reagents like iron(III) chloride, manganese dioxide, or enzymatic catalysts such as laccases could potentially facilitate this dimerization.

Given the reactivity of the quinone system and the presence of hydroxyl groups, protecting group strategies would be crucial. The hydroxyl groups could be protected as ethers (e.g., methyl or benzyl (B1604629) ethers) or silyl (B83357) ethers to prevent unwanted side reactions during the coupling and subsequent functional group manipulations. The quinones themselves could be masked as the more stable hydroquinones during certain steps and later oxidized.

Key Bond-Forming Reactions for Dibenzo-p-quinone Scaffolds

| Reaction Type | Reagents and Conditions | Description |

|---|---|---|

| Oxidative Coupling | FeCl₃, MnO₂, Laccase | Dimerization of phenolic or hydroquinone (B1673460) precursors. |

| Suzuki Coupling | Pd catalyst, boronic acid derivative | Cross-coupling of a halogenated quinone with a quinone boronic acid. |

This compound itself is achiral; therefore, stereoselectivity is not a concern in the synthesis of the parent molecule. However, the synthesis of chiral derivatives would necessitate the use of asymmetric synthesis methods.

Regioselectivity is a significant challenge. The introduction of substituents onto the benzoquinone ring must be controlled to achieve the specific substitution pattern of this compound. The directing effects of existing substituents on the aromatic ring would need to be carefully considered during electrophilic substitution reactions. For instance, the regioselective synthesis of unsymmetrically substituted benzoquinones has been achieved with high control, which could be adapted for the synthesis of this compound precursors researchgate.net.

The primary challenges in the total synthesis of this compound and related dimeric quinones include:

Controlling the oxidative coupling reaction: Achieving selective C-C bond formation without polymerization or formation of other isomers is difficult.

Stability of intermediates: Quinones and hydroquinones can be sensitive to oxidation, reduction, and polymerization, especially under harsh reaction conditions.

Low yields: Many coupling reactions for the formation of sterically hindered biaryl systems proceed with low efficiency.

Breakthroughs in cross-coupling methodologies, such as the use of specialized palladium catalysts and ligands, have enabled the synthesis of complex biaryl compounds and could be applied to overcome the challenges in this compound synthesis. Furthermore, the development of novel oxidizing agents and reaction conditions that favor the desired regioselectivity in the functionalization of benzoquinones would be a significant advancement.

Semi-Synthesis and Biotransformation Applications for this compound

Semi-synthesis, starting from a naturally produced precursor, offers a more efficient route to this compound derivatives. If a closely related, more abundant natural product could be isolated, chemical modifications could be employed to convert it to this compound or its analogues.

Biotransformation presents an attractive, environmentally friendly alternative for the synthesis of this compound and its derivatives. This approach utilizes enzymes or whole microorganisms to carry out specific chemical reactions. For example, microbial cultures could be used for:

Hydroxylation: Introducing additional hydroxyl groups at specific positions on the this compound scaffold.

Glycosylation: Attaching sugar moieties to the hydroxyl groups, which can significantly alter the solubility and biological activity of the compound.

Methylation: Modifying the existing hydroxyl or other functional groups.

Rational Design and Synthesis of this compound Derivatives and Analogues

The rational design of this compound derivatives aims to explore and optimize its biological activities by systematically modifying its chemical structure. The quinone moiety is a key pharmacophore in many bioactive molecules, and its reactivity can be tuned by altering the electronic properties of the substituents.

Strategies for the Rational Design of this compound Analogues

| Modification Strategy | Rationale | Potential Synthetic Approach |

|---|---|---|

| Variation of Alkyl Chains | Modulate lipophilicity and membrane permeability. | Friedel-Crafts alkylation of a precursor hydroquinone. |

| Introduction of Halogens | Alter electronic properties and potential for halogen bonding. | Electrophilic halogenation of the aromatic rings. |

| Synthesis of Heterocyclic Analogues | Introduce new hydrogen bonding patterns and steric features. | Condensation reactions with amines or other nucleophiles. |

The synthesis of these analogues would likely follow similar strategies as those proposed for the total synthesis of this compound, with the incorporation of the desired functional groups at appropriate stages. For example, the synthesis of novel quinone derivatives as potential inhibitors of specific enzymes has been successfully demonstrated, providing a roadmap for the development of targeted this compound analogues nih.gov.

Structure-Guided Modification for Targeted Properties

The development of this compound derivatives with enhanced and targeted biological activities is heavily reliant on a deep understanding of their structure-activity relationships (SAR). By systematically modifying the chemical structure of the this compound core, researchers can elucidate the key molecular features responsible for its biological effects and optimize them for specific therapeutic applications, such as anticancer and antibacterial agents.

The core of this compound, a phenazine (B1670421) derivative, offers multiple positions for chemical modification. The aromatic rings can be substituted with a variety of functional groups, which can significantly impact the molecule's electronic properties, lipophilicity, and steric profile. These modifications, in turn, influence how the molecule interacts with its biological targets.

For instance, in the realm of anticancer research, studies on related heterocyclic compounds like quinazolines have shown that the introduction of specific substituents can dramatically enhance antiproliferative activity. A SAR study on a quinazoline (B50416) derivative revealed that introducing a chloro group at the 2-position of the quinazoline core resulted in a tenfold increase in activity against A549 lung cancer cells. nih.gov This highlights the profound impact that even small structural changes can have on biological efficacy. While this study was not conducted on this compound itself, the principles of how substituents on an aromatic core can influence anticancer activity are broadly applicable.

Similarly, in the context of antibacterial agents, the modification of the phenazine scaffold has been a fruitful area of investigation. Research into quinone derivatives has demonstrated that altering hydrophobicity and the chain length of functional groups attached to the core can modulate their antibacterial profiles. nih.gov For example, certain derivatives have shown significant potency against Gram-positive pathogens. nih.gov The insights gained from these studies on related scaffolds can guide the rational design of this compound analogs with improved antibacterial properties.

The following table summarizes key structure-activity relationships observed in phenazine-related compounds, which can inform the targeted modification of the this compound scaffold.

| Structural Modification | Effect on Biological Activity | Potential Application |

|---|---|---|

| Introduction of electron-withdrawing groups (e.g., halogens) | Can enhance anticancer and antibacterial activity. | Anticancer, Antibacterial |

| Addition of lipophilic groups | May improve cell membrane permeability and antibacterial potency. | Antibacterial |

| Modification of substituents on the aromatic rings | Can significantly alter the spectrum and potency of anticancer activity. | Anticancer |

| Introduction of specific functional groups at defined positions | Can lead to highly potent and selective compounds. | Anticancer, Antibacterial |

Synthetic Methodologies for Diversifying this compound's Core Structure

The creation of novel this compound analogs with diverse biological activities is contingent on the availability of versatile and efficient synthetic methodologies. These methods must allow for the controlled modification of the core phenazine structure of this compound, enabling the introduction of a wide array of functional groups at various positions.

Traditional synthetic routes to phenazine derivatives often involve the condensation of ortho-diamines with ortho-quinones. While effective for the synthesis of the basic phenazine scaffold, these methods may not be ideal for the rapid generation of a diverse range of analogs. To address this, modern synthetic strategies focus on the diversification of a pre-formed phenazine core.

One powerful approach for this is late-stage functionalization (LSF) . LSF refers to the introduction of chemical modifications at the final steps of a synthetic sequence. wikipedia.org This strategy is particularly advantageous in drug discovery as it allows for the rapid generation of a library of analogs from a common advanced intermediate, without the need for a lengthy de novo synthesis for each new compound. nih.govscispace.comresearchgate.net For the this compound core, LSF could involve the selective functionalization of C-H bonds on the aromatic rings, allowing for the introduction of a variety of substituents.

Key late-stage functionalization reactions that could be applied to the this compound scaffold include:

C-H Activation/Functionalization: This involves the direct conversion of a C-H bond into a C-C, C-N, C-O, or C-halogen bond. These reactions, often catalyzed by transition metals, can provide access to a wide range of this compound derivatives that would be difficult to synthesize using traditional methods. researchgate.net

Photoredox Catalysis: This emerging field uses light to drive chemical reactions, often under mild conditions. Metallaphotoredox catalysis, for example, can be used for C-C bond-forming reactions and could be employed to introduce novel alkyl or aryl groups onto the this compound core. scispace.com

The following table outlines some synthetic methodologies that can be employed to diversify the core structure of this compound.

| Synthetic Methodology | Description | Potential Application for this compound |

|---|---|---|

| Cross-Coupling Reactions | Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings can be used to form C-C bonds, attaching new organic fragments to the this compound core. | Introduction of aryl, vinyl, and alkynyl groups to modify steric and electronic properties. |

| Nucleophilic Aromatic Substitution (SNAr) | If the this compound core is appropriately activated with electron-withdrawing groups, nucleophiles can be introduced to replace leaving groups like halogens. | Installation of amino, alkoxy, and thioether functionalities. |

| Directed Ortho-Metalation (DoM) | A directing group on the this compound scaffold can direct a metalating agent to an adjacent position, which can then be functionalized with an electrophile. | Regioselective introduction of a wide range of substituents. |

| Radical Reactions | Radical-mediated reactions can be used for the late-stage introduction of functional groups, such as trifluoromethyl groups, which can improve metabolic stability and bioavailability. scispace.com | Enhancing the pharmacokinetic properties of this compound derivatives. |

Creation of this compound-Inspired Compound Libraries

The systematic exploration of the chemical space around the this compound scaffold is crucial for the discovery of new derivatives with novel or improved biological activities. The creation of compound libraries —large collections of structurally related molecules—is a cornerstone of modern drug discovery and can be effectively applied to this compound-inspired molecules.

A key strategy for the generation of such libraries is diversity-oriented synthesis (DOS) . Unlike target-oriented synthesis, which focuses on the synthesis of a single, specific molecule, DOS aims to produce a collection of compounds with a high degree of structural diversity. scispace.com This is achieved by using a common starting material and a series of branching reaction pathways to generate a wide range of different molecular skeletons and substitution patterns. scispace.com

A this compound-inspired DOS would begin with the this compound core or a key intermediate in its synthesis. This starting point would then be subjected to a variety of chemical transformations to introduce diversity in several key areas:

Appendage Diversity: The introduction of a wide range of different functional groups at various positions on the this compound scaffold.

Stereochemical Diversity: The controlled introduction of chiral centers to explore the three-dimensional chemical space.

Scaffold Diversity: The modification of the phenazine core itself to create related but distinct heterocyclic systems.

Combinatorial chemistry is a powerful tool for the creation of such libraries. mdpi.com This approach involves the systematic and repetitive covalent connection of a set of different "building blocks" to form a large array of final products. For a this compound-inspired library, this could involve the use of a solid-phase synthesis approach, where the this compound core is attached to a resin and then treated with a variety of reagents in a parallel or split-and-pool fashion to generate a large number of distinct derivatives.

The design of a this compound-inspired compound library would involve the following considerations:

| Design Principle | Description | Example for a this compound Library |

|---|---|---|

| Core Scaffold | The central chemical structure that is common to all members of the library. | The phenazine core of this compound. |

| Points of Diversification | The specific positions on the core scaffold where different chemical groups will be introduced. | Positions on the aromatic rings of the this compound scaffold. |

| Building Blocks | A diverse set of chemical reagents that will be attached at the points of diversification. | A collection of various alkyl halides, boronic acids, amines, and other reactive molecules. |

| Synthetic Strategy | The chemical reactions that will be used to connect the building blocks to the core scaffold. | Parallel synthesis using late-stage functionalization reactions like cross-coupling and C-H activation. |

By creating and screening such this compound-inspired compound libraries, researchers can rapidly explore the structure-activity landscape of this important natural product and identify new lead compounds for the development of novel therapeutics.

Molecular Mechanisms of Action of Phenicin in Biological Systems

Interaction with Cellular Components at the Molecular Level

Phenicin exerts its effects by directly interacting with fundamental cellular macromolecules, thereby influencing their function and leading to downstream cellular responses.

Direct Binding to Nucleic Acids (e.g., DNA replication interference)

While the precise, detailed mechanisms of this compound's interaction with nucleic acids are an ongoing area of research, the structure of many quinone compounds allows them to intercalate into the DNA helix or interact with the enzymes involved in DNA replication and transcription. This interaction can physically obstruct the replication and transcription machinery, leading to an inhibition of these vital cellular processes. Proteins involved in regulating gene expression often bind to specific DNA sequences, and the introduction of a molecule like this compound could potentially disrupt these sensitive interactions. mdpi.comsigmaaldrich.com

Modulation of Protein Synthesis and Function

This compound's influence extends to proteins, the workhorses of the cell. sigmaaldrich.com It can interact with proteins in various ways, potentially altering their three-dimensional structure, which is critical for their function. Such interactions can be non-covalent, involving weaker forces, or in some cases, covalent, leading to more permanent modifications. nih.gov This modulation of protein structure and function can have widespread consequences, affecting everything from enzymatic activity to cellular signaling. Furthermore, by interfering with DNA transcription and potentially interacting with ribosomal components, this compound can indirectly affect the rate of protein synthesis.

Perturbation of Cellular Pathways and Processes by this compound

The interactions of this compound at the molecular level culminate in the disruption of broader cellular pathways and processes, leading to observable biological effects.

Inhibition of Microbial Growth and Cellular Proliferation (in vitro models)

In laboratory settings, this compound has demonstrated the ability to inhibit the growth of various microbes and the proliferation of cancer cell lines. nih.govnih.gov This antiproliferative and antimicrobial activity is a direct consequence of the molecular interactions described above. By interfering with DNA replication, protein synthesis, and essential enzymatic activities, this compound effectively halts the processes necessary for cell division and growth. For instance, the inhibition of enzymes crucial for bacterial cell wall synthesis can lead to cell lysis and death. aatbio.com Similarly, disrupting the cell cycle of cancer cells can prevent their uncontrolled proliferation. nih.gov

| Cell Line/Organism | Activity Observed |

| Gram-positive bacteria | Antimicrobial |

| Various human cancer cell lines | Antiproliferative |

Induction or Modulation of Oxidative Stress Responses

This compound, as a phenolic compound, can influence the balance of oxidants and antioxidants within a cell, a state known as redox homeostasis. nih.govnih.gov Oxidative stress occurs when there is an excess of reactive oxygen species (ROS), which can cause damage to lipids, proteins, and nucleic acids. nih.gov Phenolic compounds can act as antioxidants by scavenging these harmful ROS. nih.gov However, at high concentrations, some phenolic compounds have been observed to have pro-oxidant effects. nih.gov The redox-active nature of the quinone structure within this compound allows it to participate in electron transfer reactions, which can either quench or generate ROS, depending on the cellular environment. This modulation of oxidative stress can trigger various cellular responses, including the activation of protective antioxidant defense mechanisms or, in cases of severe stress, the initiation of programmed cell death (apoptosis). nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

While comprehensive structure-activity relationship (SAR) studies specifically targeting this compound and its derivatives are not extensively documented in publicly available literature, valuable insights can be inferred from research on structurally related compounds, such as other phenazines and quinone-containing natural products. The core structure of this compound, a dimeric benzoquinone, presents several key features that are likely critical for its biological activity. SAR studies on analogous compounds help to hypothesize which parts of the this compound molecule are essential for its function and how modifications to its structure might influence its biological effects.

Identification of Key Pharmacophores for Biological Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the structure of this compound and the SAR of related phenazines and quinones, several key pharmacophoric features can be proposed. These features likely contribute to its antimicrobial and potential anticancer activities.

The planar aromatic ring system is a common feature in many compounds that intercalate with DNA, suggesting a potential mechanism of action for this compound. The hydroxyl and carbonyl groups are crucial for forming hydrogen bonds with biological targets such as enzymes and proteins. The methyl groups can influence the molecule's lipophilicity and steric interactions within a binding site.

Below is a table outlining the potential key pharmacophores of this compound and their hypothesized roles in its biological activity, based on studies of analogous compounds.

| Pharmacophoric Feature | Proposed Role in Biological Activity | Rationale based on Analogous Compounds |

| Quinone Moiety | Redox cycling, generation of reactive oxygen species (ROS), Michael acceptor for nucleophiles. | Quinone-containing compounds are known to exert their biological effects through redox cycling and by acting as Michael acceptors, leading to cellular damage. |

| Hydroxyl Groups | Hydrogen bonding with target enzymes or proteins, chelation of metal ions. | The hydroxyl groups on similar natural products are often crucial for their binding affinity and biological activity. |

| Planar Aromatic System | Intercalation with DNA, hydrophobic interactions with target proteins. | The flat, aromatic nature of phenazines allows them to intercalate between DNA base pairs, disrupting DNA replication and transcription. |

| Methyl Groups | Modulation of lipophilicity, steric interactions within the binding pocket of a target. | Substitution patterns on the aromatic rings of phenazines have been shown to significantly impact their biological activity by altering their solubility and fit within a target's active site. |

Correlation of Structural Modifications with Mechanistic Effects

The biological activity of this compound can likely be modulated by making specific structural modifications. By altering different parts of the molecule, it may be possible to enhance its potency, selectivity, or even change its mechanism of action. The following discussion, based on SAR studies of related compounds, explores how modifications to the this compound structure could correlate with its mechanistic effects.

For instance, modifying the substituents on the aromatic rings could impact the molecule's electronic properties and its ability to participate in redox reactions. The position and number of hydroxyl groups are also expected to be critical. The introduction of different functional groups could influence the molecule's ability to form hydrogen bonds or other interactions with its biological targets.

The table below summarizes potential structural modifications to the this compound scaffold and their predicted impact on its biological activity and mechanism of action, drawing parallels from studies on similar compounds.

| Structural Modification | Predicted Effect on Biological Activity | Hypothesized Mechanistic Impact |

| Alteration of Methyl Group Position or Identity | Could increase or decrease activity depending on the target. | Changes in lipophilicity could affect membrane permeability and transport into the cell. Steric hindrance or improved fit within a target's binding site. |

| Modification of Hydroxyl Groups (e.g., etherification, esterification) | Likely to decrease activity. | Reduced ability to form crucial hydrogen bonds with target molecules. Altered redox potential of the quinone system. |

| Introduction of Halogens to the Aromatic Rings | May enhance antimicrobial activity. | Increased lipophilicity could improve cell wall penetration. Altered electronic properties of the aromatic system could enhance interactions with targets. |

| Introduction of Bulky Substituents | Could decrease activity due to steric hindrance. | May prevent the molecule from effectively binding to its target site, such as intercalating with DNA or fitting into an enzyme's active site. |

It is important to reiterate that these structure-activity relationships for this compound are largely hypothetical and are extrapolated from research on structurally similar compounds. Rigorous SAR studies involving the synthesis and biological evaluation of a library of this compound derivatives would be necessary to definitively elucidate the precise roles of its various structural features and to optimize its therapeutic potential.

Advanced Analytical Methodologies for Phenicin Detection and Quantification

Chromatographic Separation Techniques for Phenicin Analysis

Chromatography is the cornerstone of this compound analysis, providing the necessary separation power to isolate it from other compounds in a mixture. The choice of chromatographic technique depends on the specific analytical goal, whether it is for quantitative determination, qualitative identification, or preparative isolation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of non-volatile or thermally unstable compounds like this compound. It offers high resolution, speed, and sensitivity, making it the method of choice for both quantitative and qualitative assessments. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. For this compound, which is a phenolic compound, reversed-phase HPLC is commonly utilized, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, often consisting of acidified water and an organic modifier like acetonitrile or methanol.

Diode Array Detection (DAD), also known as a photodiode array (PDA) detector, is a powerful tool for HPLC analysis of this compound. A DAD detector can acquire the entire UV/Visible spectrum of the eluting compounds simultaneously. This capability is invaluable for the qualitative analysis of this compound, as the obtained spectrum can be compared with that of a known standard for positive identification. The UV/Vis spectrum of this compound exhibits characteristic absorption maxima, which aid in its specific detection.

For quantitative analysis, the DAD detector is set to a specific wavelength where this compound shows maximum absorbance, ensuring the highest sensitivity. The area under the chromatographic peak is directly proportional to the concentration of this compound in the sample. A typical HPLC-DAD method for phenolic compounds would involve a reversed-phase C18 column with a gradient elution to achieve optimal separation.

Table 1: Illustrative HPLC-DAD Method Parameters for Analysis of Phenolic Compounds

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Acidified Water (e.g., with 0.1% formic acid) B: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 0.8 - 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 35 °C |

| Detection | DAD, monitoring at this compound's λmax |

Method validation for quantitative analysis of this compound using HPLC-DAD typically includes assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy to ensure the reliability of the results.

Fluorescence detection is another highly sensitive and selective detection method that can be coupled with HPLC. A fluorescence detector excites the analyte at a specific wavelength and measures the emitted light at a longer wavelength. This technique is particularly useful for compounds that exhibit natural fluorescence. While detailed studies on the intrinsic fluorescence of this compound are not extensively reported, many phenolic and quinonoid structures do fluoresce.

If this compound exhibits native fluorescence, HPLC with fluorescence detection can offer significantly lower detection limits compared to UV/Vis detection, which is advantageous for trace-level analysis. The selectivity is also enhanced as only compounds that fluoresce under the specific excitation and emission wavelengths will be detected, reducing interference from non-fluorescent matrix components. In cases where a compound is not naturally fluorescent, derivatization with a fluorescent tag can be employed, though this adds a step to the sample preparation process.

Table 2: General Parameters for HPLC with Fluorescence Detection

| Parameter | Setting |

| Excitation Wavelength (λex) | To be determined based on this compound's spectral properties |

| Emission Wavelength (λem) | To be determined based on this compound's spectral properties |

| Sensitivity | High (potentially in the picogram to nanogram range) |

| Selectivity | High (reduces matrix interference) |

The development of an HPLC-fluorescence method would require the initial characterization of this compound's fluorescence properties, including its excitation and emission maxima.

This compound possesses axial chirality due to the restricted rotation around the C-C bond connecting the two hydroxynaphthoquinone units, meaning it can exist as two non-superimposable mirror images, or enantiomers. These enantiomers may exhibit different biological activities. Chiral-Phase HPLC is a specialized technique designed to separate such enantiomers. nih.gov

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.comnih.gov There are various types of CSPs, including polysaccharide-based (e.g., cellulose or amylose derivatives), Pirkle-type, protein-based, and macrocyclic antibiotic phases. eijppr.comnih.gov For the separation of compounds like this compound, polysaccharide-based CSPs are often effective. nih.gov

The development of a chiral HPLC method involves screening different CSPs and mobile phases (both normal-phase and reversed-phase) to find the optimal conditions for enantiomeric resolution. nih.govphenomenex.com The ability to separate and quantify the individual enantiomers of this compound is critical for stereoselective synthesis and for understanding its structure-activity relationships.

Table 3: Common Chiral Stationary Phases and Mobile Phase Considerations

| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase |

| Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) | Normal-phase: Hexane/Alcohol mixtures Reversed-phase: Acetonitrile/Water or Methanol/Water |

| Pirkle-type | Normal-phase: Hexane/Alcohol mixtures |

| Protein-based (e.g., AGP, HSA) | Reversed-phase: Aqueous buffers with organic modifiers |

| Macrocyclic antibiotics (e.g., Teicoplanin) | Reversed-phase: Aqueous buffers with organic modifiers |

Gas Chromatography (GC) for Volatile this compound Metabolites or Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov this compound itself is a non-volatile compound due to its high molecular weight and polar hydroxyl groups, making it unsuitable for direct GC analysis. nih.govdntb.gov.ua However, GC can be employed for the analysis of more volatile metabolites of this compound or after a chemical derivatization step. nih.gov

Derivatization is a process that chemically modifies the analyte to increase its volatility and thermal stability. nih.govnih.gov For phenolic compounds like this compound, a common derivatization technique is silylation, where the acidic protons of the hydroxyl groups are replaced with a trimethylsilyl (TMS) group. nih.gov This transformation reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis. nih.gov

The derivatized this compound can then be separated on a GC column and detected by a mass spectrometer (GC-MS). GC-MS provides both chromatographic separation and mass spectral data, which can be used for the definitive identification of the compound and its metabolites by comparing the obtained mass spectra with spectral libraries. nih.gov

Table 4: General Steps for GC-MS Analysis of this compound

| Step | Description |

| 1. Extraction | Isolation of this compound and its metabolites from the sample matrix. |

| 2. Derivatization | Reaction with a derivatizing agent (e.g., a silylating reagent like BSTFA) to increase volatility. |

| 3. GC Separation | Injection into a GC system with an appropriate column (e.g., a nonpolar or medium-polarity capillary column) and temperature program. |

| 4. MS Detection | Detection and identification based on the mass spectrum of the derivatized compound. |

Thin-Layer Chromatography (TLC) as a Preparative and Analytical Tool

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is widely used for the qualitative analysis and preparative isolation of compounds. nih.gov In the context of this compound, TLC serves as an excellent tool for monitoring the progress of its extraction and purification, as well as for its isolation from fungal cultures. jppres.com

For analytical purposes, a small amount of the sample is spotted onto a TLC plate coated with a stationary phase (commonly silica gel). The plate is then developed in a chamber containing a suitable mobile phase. The different components of the mixture travel up the plate at different rates depending on their polarity and interaction with the stationary and mobile phases, resulting in their separation. The position of the separated spots is characterized by the retardation factor (Rf value). wisc.edulibretexts.org

As a preparative technique, a larger amount of the sample is applied as a band onto a thicker TLC plate. rochester.edu After development, the band corresponding to this compound can be visualized (often under UV light), scraped from the plate, and the compound can be eluted from the stationary phase with a suitable solvent. rochester.edu This method is particularly useful for obtaining small quantities of pure this compound for further studies. rochester.edu

Table 5: Example TLC Solvent Systems for Separation of Fungal Pigments

| Stationary Phase | Mobile Phase Composition (v/v/v) | Application |

| Silica Gel | Toluene (B28343) : Dioxane : Acetic Acid (180:60:8) | Separation of lichen phenolic compounds jppres.com |

| Silica Gel | Chloroform : Methanol (various ratios) | General separation of fungal pigments |

| Silica Gel | Toluene : Ethyl Acetate : Formic Acid (75:18:7) | Separation of plant extracts researchgate.net |

The selection of the mobile phase is critical for achieving good separation in TLC and is often determined empirically to obtain an optimal Rf value for the compound of interest. reddit.com

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry, particularly when coupled with liquid chromatography (LC), is a cornerstone of modern metabolomics and natural product analysis. nih.gov Its high sensitivity and selectivity make it an indispensable tool for studying this compound. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the targeted quantification of specific molecules within a complex mixture. nih.govnih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for accurately measuring this compound concentrations in biological extracts. nih.govnih.govnih.gov In a targeted LC-MS/MS experiment, the instrument is set to monitor specific mass-to-charge (m/z) transitions: one for the parent this compound ion and one for a characteristic fragment ion produced upon collision-induced dissociation. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity, filtering out noise from other matrix components and allowing for precise quantification even at low concentrations. nih.gov

Research on this compound production by various Penicillium species has utilized quantitative analysis to determine compound titers under different culture conditions. For instance, studies have shown that optimizing fermentation parameters can lead to significant yields of this compound. In one study, P. phoeniceum was found to produce up to 4.94 ± 0.56 g/L of this compound after 7 days of cultivation in a specific medium (CY90). nih.gov Such quantitative data is vital for optimizing production processes for biotechnological applications.

Beyond quantification, LC-MS/MS is also used for metabolite profiling, which involves identifying and quantifying a predefined list of known metabolites to understand biochemical pathways. nih.gov

Untargeted metabolomics aims to capture a comprehensive snapshot of all measurable metabolites in a biological sample to investigate global metabolic changes. mdpi.comnih.gov High-resolution mass spectrometry (HRMS), often utilizing technologies like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass analyzers, is the primary tool for this approach. rsc.org HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the confident assignment of elemental formulas to detected ions. rsc.org

In the context of this compound research, untargeted metabolomics with UHPLC-QTOF MS has been employed to explore the metabolic landscape of Penicillium species during this compound production. nih.gov By comparing the metabolites present in the culture supernatant and the fungal mycelium under different growth conditions, researchers can identify other compounds that may be co-regulated with this compound. nih.gov This approach is crucial for discovering novel related compounds, understanding the biosynthetic pathway, and identifying potential biomarkers associated with this compound production. nih.gov For example, analysis of supernatant samples from P. phoeniceum cultures revealed that, under optimal production conditions, the secreted metabolite profile was remarkably clean, consisting almost exclusively of this compound-related molecules. nih.gov

Feature-based molecular networking (FBMN) is a powerful bioinformatic approach used to visualize and annotate the chemical space within complex untargeted metabolomics datasets. nih.govescholarship.orgresearchgate.netwur.nl It organizes MS/MS data into clusters of structurally related molecules based on the similarity of their fragmentation patterns. researchgate.netnih.gov This technique is particularly effective for identifying derivatives of known compounds and discovering novel natural products. nih.gov

FBMN has been applied in this compound research to investigate metabolites that are potentially coregulated with it. nih.gov In a study exploring the trigger for this compound production, FBMN was used to analyze the complex dataset generated by UHPLC-HRMS/MS. nih.gov By creating a molecular network, researchers could visualize clusters of related ions. The analysis revealed that this compound clustered with eight other molecular features, suggesting they are structurally similar and likely part of the same biosynthetic family. nih.gov This methodology accelerates the process of identifying known analogues and flagging potentially new, uncharacterized derivatives of this compound for further investigation.

Sample Preparation and Extraction Protocols for this compound from Biological Matrices

Effective sample preparation is a critical prerequisite for reliable analytical results, as biological matrices like culture broths and mycelia are complex mixtures. nih.gov The goal of extraction is to efficiently isolate this compound from interfering substances such as proteins, salts, and other media components. nih.gov Protocols for this compound extraction have been developed specifically for fungal cultures.

One study detailed distinct methods for extracting this compound from the liquid supernatant and the solid mycelium of Penicillium cultures. nih.gov

Extraction from Supernatant: For extracellular this compound, a straightforward protein precipitation and dilution method is effective. This protocol is advantageous as it avoids the need for more complex cell lysis and the use of large volumes of organic solvents. nih.gov

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Mix 500 µL of culture supernatant with 500 µL of acetonitrile. | Precipitate proteins and other macromolecules. |

| 2 | Centrifuge the mixture. | Pellet the precipitated solids. |

| 3 | Transfer 200 µL of the resulting supernatant to an HPLC vial. | Prepare the clarified extract for LC-MS analysis. |

Data sourced from: nih.gov

Extraction from Mycelium: For intracellular this compound, a more rigorous solvent extraction is required to break open the fungal cells and solubilize the compound.

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Wash the collected mycelium with water. | Remove residual media components. |

| 2 | Add 30 mL of isopropanol-ethyl acetate (1:3, v/v) with 1% formic acid. | Use an organic solvent mixture to extract this compound from the cells; formic acid aids extraction. |

| 3 | Ultrasonicate the mixture for 1 hour. | Lyse the fungal cells and enhance extraction efficiency. |

| 4 | Transfer the solvent to a new tube and evaporate to dryness under a nitrogen stream. | Remove the extraction solvent to concentrate the analyte. |

| 5 | Redissolve the dried extract in 2 mL of methanol and centrifuge. | Reconstitute the sample in a solvent compatible with LC-MS and remove any remaining particulates. |

| 6 | Transfer 1 mL of the final solvent to an HPLC vial. | Prepare the final sample for analysis. |

Data sourced from: nih.gov

Biological Activities and Research Applications of Phenicin Excluding Clinical Human Data

Investigation of Antimicrobial Properties of Phenicin (in vitro and non-human models)

This compound, a colored aromatic pigment, is a member of the phenazine (B1670421) family of heterocyclic compounds produced by a variety of bacteria. These compounds are noted for their broad-spectrum antimicrobial activities, which have been the subject of extensive research. The antimicrobial efficacy of this compound and related compounds is attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) that are toxic to microbial cells.

In vitro studies have demonstrated that phenazine compounds, including those structurally related to this compound, exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Halogenated phenazine analogues, for instance, have shown potent biofilm-eradicating activities against multiple Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE) nih.gov. One potent bromophenazine analogue demonstrated a minimum inhibitory concentration (MIC) of 0.78–1.56 μM against S. aureus and S. epidermidis, proving to be 32- to 64-fold more potent than the well-known phenazine antibiotic pyocyanin rsc.orgresearchgate.net.

The antibacterial action of phenolic compounds, a broader category to which phenazines are related, often involves damage to the bacterial membrane, inhibition of virulence factors such as enzymes and toxins, and suppression of biofilm formation nih.gov. For example, some halogenated phenazines have been identified as having anti-tuberculosis activity against the slow-growing pathogen Mycobacterium tuberculosis nih.gov. The mechanism of action for many phenazines is linked to their ability to penetrate bacterial outer membranes and disrupt their plasma membranes nih.gov.

| Phenazine Compound | Target Pathogen | Observed Effect | Reference |

|---|---|---|---|

| Bromophenazine analogue | Staphylococcus aureus | MIC of 0.78–1.56 μM | rsc.orgresearchgate.net |

| Bromophenazine analogue | Staphylococcus epidermidis | MIC of 0.78–1.56 μM | rsc.orgresearchgate.net |

| Halogenated phenazines | Mycobacterium tuberculosis | Anti-tuberculosis activity | nih.gov |

| Halogenated phenazine HP-14 | MRSA, MRSE, VRE | Potent biofilm eradication | nih.gov |

Phenazine compounds also exhibit considerable antifungal properties. Phenazine-1-carboxamide (PC), for example, has been shown to inhibit a range of human pathogenic fungi, including Candida albicans, Candida glabrata, Cryptococcus neoformans, Fusarium oxysporum, Aspergillus fumigatus, and Aspergillus niger, with MIC90 values ranging from 32-64 μg/ml nih.gov. The antifungal mechanism of PC is believed to be due to the induction of ROS-mediated apoptosis in fungal cells nih.gov. This process involves the hyperpolarization of the mitochondrial membrane, leading to DNA fragmentation and chromatin condensation nih.gov.

Furthermore, some phenazine derivatives have been found to potentiate the activity of existing antifungal drugs. For instance, phenatic acids A and B, isolated from Streptomyces sp., enhance the activity of miconazole against Candida albicans nih.gov. This synergistic effect highlights the potential of phenazines in combination therapies to combat fungal infections. The antifungal action of some phytochemicals, including phenazines, is also associated with a reduction in the rate of oxygen consumption and depolarization of the mitochondrial membrane nih.gov.

Antioxidant Capacity and Radical Scavenging Mechanisms of this compound (in vitro studies)

Phenolic compounds, including phenazines, are recognized for their antioxidant properties. Their ability to act as free radical scavengers is a key aspect of their biological activity nih.gov. The antioxidant mechanism of these compounds is primarily due to their ability to donate electrons or hydrogen atoms to neutralize free radicals and other reactive oxygen species nih.gov. In vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are commonly used to evaluate the antioxidant potential of these compounds nih.govbme.hu. In this assay, antioxidants reduce the purple-colored DPPH solution to a yellow-colored non-radical form, and the color change is measured spectrophotometrically nih.gov.

The radical scavenging activity of flavonoids, a class of phenolic compounds, is dependent on their chemical structure, particularly the arrangement of hydroxyl groups nih.gov. The presence of specific hydroxyl group configurations can enhance their antioxidant capacity nih.gov. While direct studies on the antioxidant capacity of this compound are limited in the provided search results, the general properties of phenolic compounds suggest that this compound likely possesses significant radical scavenging abilities due to its chemical structure.

Enzyme Inhibitory Effects and Biochemical Interventions of this compound

Enzyme inhibition is a critical mechanism through which many bioactive compounds exert their effects rroij.com. Phenolic compounds have been shown to inhibit a variety of enzymes. For instance, some plant extracts rich in phenolics have demonstrated inhibitory effects against acetylcholinesterase, butyrylcholinesterase, tyrosinase, α-amylase, and α-glucosidase nih.govresearchgate.net. The inhibition of these enzymes is a key strategy in the treatment of several diseases researchgate.netnih.gov.

The antimicrobial activity of phenolic compounds can also be attributed to the inhibition of key bacterial enzymes like urease and dihydrofolate reductase nih.gov. While specific studies detailing the enzyme inhibitory effects of this compound were not prominent in the search results, the broader class of phenazine and phenolic compounds to which it belongs has established enzyme-inhibiting properties. The mechanisms of enzyme inhibition can be reversible or irreversible nih.govresearchgate.net. Reversible inhibition, which can be competitive, noncompetitive, or uncompetitive, is often the focus of drug development as it allows for the modulation of biochemical pathways researchgate.net.

Biological Roles of this compound in Its Producing Organisms

Phenazines are considered secondary metabolites, traditionally thought to be non-essential for the growth of the producing organism researchgate.net. However, emerging evidence suggests that these molecules play multiple crucial roles for the organism, contributing to their behavior and ecological fitness nih.gov.

In their natural environments, phenazine-producing bacteria often produce a mixture of different phenazine derivatives nih.gov. These compounds can act as electron shuttles to alternative terminal acceptors, modify cellular redox states, and function as signaling molecules that regulate gene expression nih.gov. Phenazines are also involved in biofilm formation and can enhance bacterial survival nih.gov.

The production of phenazines is often linked to quorum sensing, a cell-density-dependent regulatory mechanism researchgate.net. At high cell densities, the synthesis of phenazines is upregulated, suggesting a role in intercellular communication and coordinated behavior within bacterial communities researchgate.net. By producing these antimicrobial compounds, organisms can gain a competitive advantage by inhibiting the growth of other microorganisms in their vicinity rsc.orgnih.gov. This contributes to their ecological fitness and ability to thrive in complex microbial communities. The interactions between different species, mediated by such chemical compounds, are a fundamental aspect of community ecology youtube.com.

Potential as a Virulence Factor or Defense Compound (in microbial models)

This compound, a red pigment produced by various species of the fungus Penicillium, has been investigated for its role in microbial interactions, where it can function as both a virulence factor and a defense compound. Its antimicrobial properties suggest a significant role in mediating competition with other microorganisms in its environment.

Research has shown that Penicillium phoeniceum is a notable producer of this compound. wikipedia.org While the direct role of this compound as a virulence factor in Penicillium infections of animal models is not extensively documented in non-clinical studies, its antimicrobial activity against pathogenic bacteria is an indicator of its potential contribution to the producing organism's fitness and pathogenicity. For instance, studies have demonstrated that this compound exhibits growth inhibitory effects against Staphylococcus aureus, a significant bacterial pathogen. This suggests that by inhibiting the growth of competing bacteria, this compound could facilitate the colonization and proliferation of the Penicillium species that produce it, thereby acting as a virulence factor in a competitive microbial landscape.

In the context of a defense compound, this compound's antimicrobial activity is a key mechanism. Fungi, including various Penicillium species, are known to produce a wide array of secondary metabolites that possess antibiotic properties. researchgate.net These compounds are crucial for defending their ecological niche against competing bacteria and other fungi. The production of this compound can be seen as a defense strategy, allowing the producing fungus to outcompete other microbes for resources. The ability of Penicillium species to produce antimicrobial compounds is a well-established aspect of their biology, with Penicillin being the most famous example. nih.gov While not as extensively studied as penicillin, this compound is part of the arsenal (B13267) of bioactive compounds that these fungi can deploy.

The production of such secondary metabolites, including this compound, is often regulated by environmental cues and the presence of competing microorganisms. This suggests a dynamic role for this compound in the microbial ecology of its producers, where its synthesis is ramped up in response to a perceived threat from other microbes. While specific studies detailing the induction of this compound production in response to specific bacterial or fungal competitors are not abundant, the general understanding of fungal secondary metabolism supports this defensive role.

Table 1: Documented Antimicrobial Activity of this compound in Microbial Models

| Target Microorganism | Observed Effect | Reference |

| Staphylococcus aureus | Growth inhibition | wikipedia.org |

This compound as a Research Tool and Chemical Probe in Biological Studies

While the direct application of this compound as a widespread research tool or chemical probe is not extensively documented, its inherent properties suggest potential uses in various biological studies. Chemical probes are small molecules used to study biological systems, and this compound's distinct color and electrochemical activity could be leveraged for such purposes.

The deep violet color of this compound makes it a potential candidate for use as a visual marker in certain biological assays. nih.gov For instance, its production by specific Penicillium species could be used as a simple, visual indicator of the presence and metabolic activity of these fungi in a mixed microbial culture or environmental sample. This is particularly relevant in metabolomics studies where the identification of secondary metabolite production is crucial.

Furthermore, the electrochemical properties of this compound, which are central to its potential use in material science, could also be exploited in a biological context. Its ability to undergo redox reactions could theoretically be harnessed to probe cellular redox processes. While specific examples of this compound being used as a redox-sensitive probe are yet to be widely reported, the principle is plausible. Fluorescent and colorimetric molecular probes are often designed with phenol groups, which are present in the dihydroxyphenazine core of this compound, to detect specific anions or other biologically relevant molecules. nih.gov

The development of this compound derivatives could expand its utility as a research tool. By chemically modifying the this compound scaffold to include reactive groups or fluorescent tags, it could be transformed into a more specific and versatile chemical probe for targeting and visualizing specific cellular components or processes. The synthesis of derivatives of natural products is a common strategy to enhance their utility in chemical biology and drug discovery.

Exploratory Research into this compound's Potential in Material Science (Non-Clinical)

Exploratory research has identified this compound as a promising candidate for applications in material science, particularly in the field of energy storage. Its chemical structure, a dibenzoquinone, imparts properties that are desirable for use in advanced materials.

A significant area of investigation is the use of this compound as an electrolyte in redox flow batteries. wikipedia.org These batteries are a type of electrochemical energy storage device that is considered a promising technology for large-scale energy storage from renewable sources. The efficiency and viability of redox flow batteries are highly dependent on the properties of the electrolyte. Researchers have explored the production of fungal quinones, like this compound, from wild-type fungal strains for this purpose. wikipedia.org Studies have shown that it is possible to achieve high titers and purity of this compound through fermentation of Penicillium species by optimizing culture conditions. wikipedia.org The investigation into this compound for this application is driven by the need for sustainable and non-toxic alternatives to the rare and expensive metals used in conventional battery technologies. wikipedia.org

Beyond energy storage, the π-conjugated system of the this compound molecule suggests potential applications in organic electronics. mdpi.comnih.gov Materials with extended π-systems often exhibit semiconducting properties, making them suitable for use in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). While specific research on this compound-based conductive polymers is in its early stages, the broader class of quinoidal and indophenine-based materials, which share structural similarities with this compound, is an active area of research for developing high-performance organic electronic devices. mdpi.comnih.gov

The ability of this compound to form polymers has also been noted, with the tentative identification of a dimer, diphoenicin, during production studies. wikipedia.org The potential to create this compound-based polymers opens up possibilities for developing novel functional materials with tailored electronic and optical properties. The synthesis and characterization of such polymers could lead to new applications in areas like conductive coatings, sensors, and electrochromic devices.

Table 2: Potential Applications of this compound in Material Science

| Application Area | Rationale for Potential Use | Key Research Findings | Reference |

| Redox Flow Batteries | Sustainable and non-toxic alternative to metal-based electrolytes. | High-titer production from Penicillium species has been demonstrated. | wikipedia.org |

| Organic Electronics | π-conjugated structure suggests semiconducting properties. | Research on similar quinoidal structures shows promise for OFETs and OPVs. | mdpi.comnih.gov |

| Conductive Polymers | Potential for polymerization to form functional materials. | Dimeric forms of this compound have been observed. | wikipedia.org |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Phenicin that underpin its redox activity, and how can these be experimentally determined?

- Methodological Answer: this compound’s redox activity is attributed to its dibenzoquinone structure, which can be characterized via cyclic voltammetry (CV) to measure redox potentials. Solubility in aqueous and organic solvents should be quantified using gravimetric analysis or spectrophotometry . Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS), while purity can be assessed via HPLC with UV-Vis detection. These methods align with standardized protocols for quinone characterization .

Q. What laboratory protocols are recommended for synthesizing this compound, and how can its identity be validated?

- Methodological Answer: Synthesis typically involves fungal fermentation (e.g., Penicillium spp.), followed by extraction using polar solvents. Column chromatography (e.g., silica gel or Sephadex) is used for purification. Identity validation requires comparison with published spectral data (NMR, IR) and co-injection with authentic standards in HPLC. For novel strains, genomic sequencing of biosynthetic gene clusters is advised to confirm metabolic pathways .

Q. How can researchers assess the stability of this compound under varying environmental conditions (e.g., pH, temperature)?

- Methodological Answer: Stability studies should use accelerated degradation tests: incubate this compound at controlled pH (2–12) and temperatures (25–60°C). Monitor degradation kinetics via UV-Vis spectroscopy or LC-MS. Data should be analyzed using Arrhenius plots to predict shelf-life. Statistical validation (e.g., ANOVA) ensures reproducibility .

Advanced Research Questions

Q. How should experimental designs be structured to compare this compound’s redox efficiency with other quinones in redox-flow battery applications?

- Methodological Answer: Apply the PICO framework :

- P opulation: Quinones (e.g., anthraquinones, naphthoquinones).

- I ntervention: this compound as an electrolyte.

- C omparison: Baseline electrolytes (e.g., vanadium-based).

- O utcome: Charge capacity, cycling stability, solubility.

Use a randomized block design to control variables (e.g., electrolyte concentration, flow rate). Electrochemical impedance spectroscopy (EIS) and galvanostatic cycling provide quantitative metrics. Reference simulation studies to validate experimental redox potentials .

Q. What strategies are effective for resolving contradictions in reported bioactivity data (e.g., antimicrobial efficacy) across this compound studies?

- Methodological Answer: Conduct a systematic review with meta-analysis, focusing on variables such as microbial strains, this compound purity, and assay conditions (e.g., broth microdilution vs. agar diffusion). Use PRISMA guidelines to ensure transparency. Statistical heterogeneity should be assessed via I² tests, and subgroup analyses performed to identify confounding factors. Replicate disputed experiments under standardized conditions .

Q. How can in silico simulations (e.g., DFT calculations) be integrated with experimental data to predict this compound’s behavior in novel applications?

- Methodological Answer: Combine density functional theory (DFT) calculations (e.g., HOMO-LUMO gaps, solvation energies) with experimental validation. For example, compute redox potentials using Gaussian software and compare with CV results. Machine learning models trained on existing quinone datasets can predict solubility or toxicity. Cross-validate predictions via iterative lab experiments .

Q. What are the best practices for ensuring reproducibility in this compound-related studies, particularly in multi-institutional collaborations?

- Methodological Answer: Adopt FAIR data principles :

- F indable: Deposit raw data in repositories (e.g., Zenodo) with unique DOIs.

- A ccessible: Use open-access formats (e.g., .csv for electrochemical data).

- I nteroperable: Align metadata with MIAME or MIAPE standards.

- R eusable: Provide detailed protocols (e.g., SOPs for fungal cultivation).

Include negative controls and replicate experiments across labs to identify protocol-dependent variability .

Data Presentation and Analysis

-

Table 1 : Example Data Table for Redox Properties of this compound vs. Anthraquinone-2-sulfonate

Property This compound Anthraquinone-2-sulfonate Method Used Redox Potential (V vs. SHE) -0.21 -0.35 Cyclic Voltammetry Solubility in H₂O (g/L) 12.5 8.7 Gravimetric Analysis Stability (t₁/₂ at 25°C) 48 hrs 72 hrs UV-Vis Kinetics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.